Acfwkycv Acfwkycv
Brand Name: Vulcanchem
CAS No.: 342878-90-4
VCID: VC0013373
InChI: InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)
SMILES: CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N
Molecular Formula: C49H64N10O10S2
Molecular Weight: 1017.231

Acfwkycv

CAS No.: 342878-90-4

Cat. No.: VC0013373

Molecular Formula: C49H64N10O10S2

Molecular Weight: 1017.231

* For research use only. Not for human or veterinary use.

Acfwkycv - 342878-90-4

CAS No. 342878-90-4
Molecular Formula C49H64N10O10S2
Molecular Weight 1017.231
IUPAC Name 2-[[10-(4-aminobutyl)-19-(2-aminopropanoylamino)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)
Standard InChI Key WDZHTXUSYGCGPY-CGKDVYALSA-N
SMILES CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N

Chemical Identity and Structural Characteristics

Acfwkycv is the single-letter amino acid code representing the peptide sequence Alanine-Cysteine-Phenylalanine-Tryptophan-Lysine-Tyrosine-Cysteine-Valine. This peptide features a distinctive structural element: a disulfide bridge connecting the cysteine residues at positions 2 and 7, creating a cyclic region critical to its biological activity .

Basic Chemical Information

ParameterValue
CAS Registry Number342878-90-4
Molecular FormulaC₄₉H₆₄N₁₀O₁₀S₂
Molecular Weight1017.23 Da
IUPAC Name2-[[10-(4-aminobutyl)-19-(2-aminopropanoylamino)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Standard InChIKeyWDZHTXUSYGCGPY-CGKDVYALSA-N

The peptide is also known under several synonyms, including Urotensin II-related peptide (human, mouse, rat), UIIB, and URP .

Physical and Chemical Properties

Acfwkycv exhibits specific physicochemical properties that influence its handling, storage, and biological behavior:

PropertyValue
Physical FormWhite to off-white powder
Predicted Boiling Point1424.2±65.0 °C
Predicted Density1.39±0.1 g/cm³
Predicted pKa3.60±0.10
SolubilitySoluble to 1 mg/ml in 5% acetonitrile/sterile water
Recommended StorageDesiccated at -20°C

These properties are crucial for researchers working with this compound in laboratory settings .

Biological Significance

Natural Occurrence

Urotensin II-related peptide (Acfwkycv) is an endogenous peptide found in humans, mice, and rats. It is primarily expressed in motor neurons, as indicated by research into peptide hormone localization . The conserved nature of this peptide across multiple mammalian species suggests its evolutionary importance in physiological regulation.

Structural Biology

The peptide contains a small disulfide loop structure, which is a characteristic feature shared with several other peptide hormones. This structural motif plays a crucial role in its biological function, particularly in cellular processes such as granule sorting via self-aggregation .

HormoneSourceLoop SizeSequence
Urotensin IIMotor neurons6↓ETPD CFWKYCV-
Urotensin IIB (Acfwkycv)Motor neurons6↓A CFWKYCV-

The disulfide loop in Acfwkycv is similar to those found in other significant peptide hormones like vasopressin, oxytocin, and calcitonin, suggesting common evolutionary origins or functional mechanisms .

Receptor Interaction and Signaling

Receptor Binding Profile

Acfwkycv functions as a potent endogenous agonist for the urotensin-II (UT) receptor. Research has demonstrated that it binds with high affinity to both rat and human UT receptors . The specific binding parameters include:

ReceptorEC₅₀ Value
Rat UT receptor0.55 nM
Human UT receptor4.8 nM

These values indicate the compound's remarkable potency, particularly in rat models, where it displays subnanomolar activity .

Signal Transduction

Upon binding to the UT receptor, Acfwkycv initiates a cascade of intracellular signaling events. The UT receptor belongs to the G protein-coupled receptor (GPCR) family, suggesting that binding likely activates G protein-mediated pathways including calcium mobilization and phospholipase C activation, though the specific downstream effects require further investigation to be fully elucidated .

Pharmacological Effects

Cardiovascular Effects

One of the most notable pharmacological properties of Acfwkycv is its ability to produce hypotensive effects following systemic administration in rats . This vasodilatory action suggests potential therapeutic applications in the management of hypertension and other cardiovascular conditions, though significant research is still needed to translate these findings to clinical applications.

Comparative Pharmacology

As an analog of human urotensin II, Acfwkycv shares similar biological activities but may possess unique pharmacokinetic or pharmacodynamic properties that distinguish it from the parent compound . The precise differences between these related peptides remain an area of active investigation.

Cellular Biology

ParameterRecommendation
Storage Temperature-20°C
Storage ConditionDesiccated
Reconstitution5% acetonitrile in sterile water
Maximum ConcentrationUp to 1 mg/ml

Research Applications

Cardiovascular Research

Given its hypotensive effects, Acfwkycv serves as a valuable tool in cardiovascular research, particularly in studies investigating blood pressure regulation, vascular tone, and related pathologies. Its high potency makes it suitable for examining receptor-mediated mechanisms of vasodilation.

Receptor Pharmacology

As a potent agonist of the UT receptor, Acfwkycv is useful in studies characterizing receptor binding, signal transduction, and related cellular responses. Its defined structure and high affinity make it an excellent probe for exploring UT receptor function in various tissues and experimental systems.

Peptide Hormone Processing

The disulfide bridge structure of Acfwkycv makes it valuable for investigating mechanisms of peptide hormone processing, particularly regarding the role of disulfide loops in protein aggregation, sorting, and secretion . Such research contributes to our understanding of fundamental cellular processes relevant to endocrine and neuroendocrine function.

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1017.2209 g/mol